REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[O:11][CH3:12]>[Fe]>[Br:1][C:8]1[C:7]([CH3:10])=[CH:6][C:5]([O:11][CH3:12])=[C:4]([CH3:3])[CH:9]=1
|
Name
|
|
Quantity
|
291.5 g
|
Type
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reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)OC
|
Name
|
|
Quantity
|
3.25 g
|
Type
|
catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrBr
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The commencement of the reaction
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Type
|
TEMPERATURE
|
Details
|
while cooling on a water bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred further for about 4 hours
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The solution was subsequently separated from the Fe powder
|
Type
|
ADDITION
|
Details
|
a little chloroform was added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken with water
|
Type
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STIRRING
|
Details
|
After shaking with 50 ml of saturated aqueous Na2SO3 solution
|
Type
|
STIRRING
|
Details
|
It was shaken once more with dilute aqueous NaOH and twice with H2O
|
Type
|
CUSTOM
|
Details
|
after drying
|
Type
|
DISTILLATION
|
Details
|
The crude product was fractionally distilled under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1C)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |